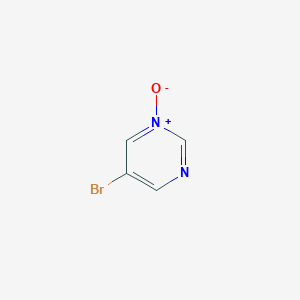

5-Bromopyrimidine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-oxidopyrimidin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-1-6-3-7(8)2-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABPOWQWVMITGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=N1)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromopyrimidine 1 Oxide and Its Precursors

Strategies for the Preparation of 5-Bromopyrimidine (B23866)

The synthesis of 5-bromopyrimidine can be approached through two primary strategies: the construction of the pyrimidine (B1678525) ring with the bromo substituent already in place, known as de novo synthesis, or the introduction of a bromine atom onto a pre-existing pyrimidine scaffold.

De novo Pyrimidine Ring Synthesis Approaches

De novo synthesis offers a direct route to 5-bromopyrimidine from acyclic precursors. One notable method involves the reaction of 3,4-dibromo-5-hydroxy-2(5H)-furanone with formamide (B127407). In this process, the furanone derivative serves as a four-carbon component, which, upon reaction with formamide as the nitrogen source, undergoes ring closure and aromatization to form the 5-bromopyrimidine ring system. This reaction is typically carried out at elevated temperatures, often in the range of 180-185°C, and can be catalyzed by agents such as boric anhydride (B1165640) to afford the product in moderate yields. chemicalbook.comunipi.it

Table 1: De novo Synthesis of 5-Bromopyrimidine

| Starting Material | Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|

Bromination Reactions of Pyrimidine Scaffolds

The direct bromination of the pyrimidine ring is a common and effective method for the synthesis of 5-bromopyrimidine. Due to the electron-deficient nature of the pyrimidine ring, electrophilic substitution reactions, such as bromination, typically require harsh conditions or the presence of activating groups. However, several protocols have been developed to achieve this transformation.

One established method involves the reaction of a hydrogen halide salt of pyrimidine, such as pyrimidine hydrochloride, with elemental bromine. unipi.itgoogle.com This reaction is often carried out in a high-boiling aromatic solvent like nitrobenzene (B124822) at temperatures between 125°C and 135°C. unipi.itgoogle.com The use of the pyrimidine salt is thought to facilitate the reaction, and the solvent helps to maintain a manageable reaction mixture and control the temperature. google.com

Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent, often in a suitable solvent and sometimes with radical initiators or under photochemical conditions, particularly for pyrimidine derivatives bearing activating groups. researchgate.net For activated pyrimidine systems, milder conditions can be employed. A simple and inexpensive method for the bromination of pyrimidines with activating groups involves the use of sodium nitrite (B80452) and potassium bromide in glacial acetic acid at room temperature. researchgate.net

More specialized brominating reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have also been successfully employed for the C-5 bromination of pyrimidine nucleosides, often in aprotic solvents and sometimes with the addition of a Lewis acid to enhance efficiency. nih.govresearchgate.net

Table 2: Bromination of Pyrimidine Scaffolds

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|---|

| Pyrimidine Hydrochloride | Bromine | Nitrobenzene | 125-135 | Good for large-scale synthesis | unipi.itgoogle.com |

| Activated Pyrimidines | NaNO₂/KBr | Glacial Acetic Acid | Room Temp. | Mild conditions for activated systems | researchgate.net |

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netbeilstein-journals.orgnih.govrsc.org This technology has been applied to the synthesis of various pyrimidine derivatives. While specific reports on the de novo synthesis or direct bromination of pyrimidine to 5-bromopyrimidine under microwave irradiation are not extensively detailed in readily available literature, the use of microwaves in reactions involving 5-bromopyrimidine as a reactant is well-documented. For instance, microwave irradiation has been shown to facilitate rapid nucleophilic displacement reactions and Sonogashira coupling reactions of 5-bromopyrimidine. chemicalbook.com These examples suggest the potential utility of microwave assistance in the primary synthesis of 5-bromopyrimidine, likely leading to more efficient processes. The general advantages of microwave-assisted synthesis, such as reduced reaction times and improved yields, make it an attractive approach for further investigation in the context of 5-bromopyrimidine preparation. nih.gov

N-Oxidation Chemistry for Pyrimidine Systems

The introduction of an N-oxide functionality onto a pyrimidine ring modifies its electronic properties, making it more susceptible to certain nucleophilic substitution reactions and altering its biological activity.

Classical N-Oxidation Reagents and Protocols

The N-oxidation of pyrimidines is typically achieved using peroxy acids (peracids) as the oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and hydrogen peroxide in the presence of a suitable catalyst or acid. rsc.orgresearchgate.net

The reaction with m-CPBA is often carried out in a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) at or below room temperature. Peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid, is also an effective reagent. The choice of peracid and reaction conditions can influence the yield and selectivity of the N-oxidation. For instance, in some cases, a mixture of hydrogen peroxide and trifluoroacetic anhydride has been used for the N-oxidation of fused pyrimidine systems. rsc.org It is important to note that pyrimidines are generally less reactive towards N-oxidation than pyridines and can be prone to side reactions under harsh oxidative conditions. rsc.org

Table 3: Common Reagents for Pyrimidine N-Oxidation

| Reagent | Typical Solvents | Key Features |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | Widely used, commercially available |

| Peracetic Acid | Acetic Acid | Can be generated in situ |

Selective N-Oxidation of Halogenated Pyrimidines

The presence of a halogen atom on the pyrimidine ring influences the N-oxidation reaction. A bromine atom at the 5-position of the pyrimidine ring acts as an electron-withdrawing group through induction, which deactivates the ring towards electrophilic attack, including N-oxidation. This deactivating effect means that the N-oxidation of 5-bromopyrimidine generally requires more forcing conditions or more potent oxidizing systems compared to the parent pyrimidine.

The regioselectivity of N-oxidation in substituted pyrimidines is governed by the electronic nature of the substituents. While strong electron-donating groups tend to direct oxidation to the para nitrogen atom, the effect of an electron-withdrawing group like bromine at the 5-position is less straightforward. In the case of 5-bromopyrimidine, the two nitrogen atoms are electronically distinct. The presence of the bromo group at C5 reduces the electron density at both N1 and N3, making them less nucleophilic. However, the relative reactivity of the two nitrogen atoms towards oxidation would depend on the subtle interplay of inductive and resonance effects. Detailed experimental studies on the N-oxidation of 5-bromopyrimidine specifically are not abundantly reported in the literature, but based on general principles of heterocyclic chemistry, the reaction would likely proceed to give a mixture of the N1 and N3 oxides, with the major product being determined by the specific reaction conditions and the oxidizing agent used. The synthesis of 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and 1,3-di-N-oxide from the corresponding 5-nitrosopyrimidine (B66288) highlights that N-oxidation of pyrimidines with electron-withdrawing groups is feasible, though it may yield a mixture of products. researchgate.net

Optimization of N-Oxidation Yields and Selectivity

The synthesis of pyrimidine N-oxides requires careful optimization to maximize yields and control selectivity, particularly when the pyrimidine ring is substituted. The choice of oxidizing agent, reaction conditions, and the nature of substituents on the ring are critical factors that influence the outcome of the N-oxidation process.

Research into the N-oxidation of various monosubstituted pyrimidines has shown that the choice of peracid can significantly impact the yield of the desired N-oxide. A study comparing peracetic acid and m-chloroperbenzoic acid (MCPBA) found that peracetic acid generally provides higher yields of the corresponding N-oxides. cdnsciencepub.com For instance, the oxidation of several 2-substituted and 4-substituted pyrimidines demonstrated this trend. cdnsciencepub.com However, pyrimidines are often more susceptible to side reactions like decomposition or ring opening compared to other diazine analogs, making the optimization of reaction time and temperature crucial. cdnsciencepub.com

The electronic properties of substituents on the pyrimidine ring play a pivotal role in directing the N-oxidation. In unsymmetrical pyrimidines, oxidation tends to occur preferentially at the nitrogen atom located para to strong electron-donating groups. cdnsciencepub.com Conversely, strongly electron-withdrawing substituents can deactivate the ring, making N-oxidation more difficult. For example, studies on pyridine (B92270) derivatives, which share characteristics with pyrimidines, showed that strongly σ-withdrawing groups at the 2-position resulted in no product formation, while halogens at the 3-position gave the highest yields. nih.gov

The reaction medium and temperature are also key parameters. Mild oxidation reactions are often preferred to prevent degradation of the starting material or product. rsc.orgdocumentsdelivered.com In the synthesis of mono-N-oxides from heterocycle-fused pyrimidines, it was found that while a mixture of 50% hydrogen peroxide and acetic anhydride at room temperature was ineffective, raising the temperature to 50°C for 1.5 hours resulted in a high yield (63%) of the mono-N-oxide product. rsc.org Using mCPBA in refluxing acetonitrile (B52724) for 2 hours also proved effective, yielding 70% of the product. rsc.org

Table 1: Comparison of Peroxyacids in the N-Oxidation of Substituted Pyrimidines

| Substituted Pyrimidine | Oxidizing Agent | Yield (%) | Reference |

|---|---|---|---|

| 2-Aminopyrimidine | Peracetic Acid | 78 | cdnsciencepub.com |

| 2-Aminopyrimidine | mCPBA | Lower Yield | cdnsciencepub.com |

| 4-Aminopyrimidine | Peracetic Acid | Trace Amount | cdnsciencepub.com |

| Furazano-pyrimidine | mCPBA | 70 | rsc.org |

| Furazano-pyrimidine | H₂O₂ / Acetic Anhydride (50°C) | 63 | rsc.org |

Convergent and Divergent Synthetic Routes to 5-Bromopyrimidine 1-oxide

The synthesis of this compound can be approached through several strategic pathways. The most common strategies are linear, convergent syntheses where the pyrimidine core is first assembled and then functionalized. Two primary convergent routes are available: the N-oxidation of pre-formed 5-bromopyrimidine or the bromination of pyrimidine 1-oxide. The choice between these routes depends on the availability of starting materials, reagent compatibility, and the desired selectivity. Divergent synthetic strategies, where a common intermediate is used to generate a variety of related structures, and more advanced multi-component or tandem reactions, represent alternative, albeit less documented, approaches for this specific target.

This method represents the most direct and convergent pathway to the target molecule. The synthesis begins with commercially available or previously synthesized 5-bromopyrimidine. sigmaaldrich.comnih.gov This precursor is then subjected to an N-oxidation reaction. Based on established procedures for other substituted pyrimidines and related nitrogen heterocycles, this transformation is typically achieved using a peroxy acid (peracid). cdnsciencepub.com

Commonly employed reagents for this type of oxidation include m-chloroperoxybenzoic acid (mCPBA) or peracetic acid in a suitable solvent. cdnsciencepub.comrsc.org The reaction involves the electrophilic attack of the peracid's oxygen atom on one of the lone pairs of the pyrimidine ring's nitrogen atoms. Due to the symmetry of 5-bromopyrimidine, oxidation at either N1 or N3 leads to the same product, this compound, thus avoiding issues of regioselectivity. The conditions would need to be optimized to ensure high conversion while minimizing potential side reactions. cdnsciencepub.com

An alternative convergent route involves reversing the order of functionalization. This pathway starts with the N-oxidation of pyrimidine to form pyrimidine 1-oxide, which is then subjected to bromination. The N-oxide functional group acts as an activating group, increasing the electron density of the pyrimidine ring and making it more susceptible to electrophilic substitution.

The bromination of pyrimidines is known to occur preferentially at the C-5 position, which is the most electron-rich carbon. google.com Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) have been effectively used for the C-5 bromination of pyrimidine nucleosides, indicating its utility for this transformation. fiu.eduresearchgate.net Another established method involves using bromine in an inert aromatic solvent. google.com The presence of the N-oxide group is expected to facilitate this electrophilic attack at the C-5 position, potentially allowing for milder reaction conditions compared to the bromination of the parent pyrimidine.

While less common for the synthesis of a specific, simple derivative like this compound, multi-component reactions (MCRs) and tandem reaction sequences offer powerful, atom-economical strategies for constructing complex heterocyclic systems. nih.govacs.org

A hypothetical multi-component approach could involve the construction of the pyrimidine N-oxide ring from acyclic precursors. For example, pyrimidine N-oxides have been prepared from β-keto enamides and hydroxylamine (B1172632) hydrochloride. mdpi.com One could envision using a brominated β-keto enamide in such a reaction to construct the target molecule in a single step.

Tandem reactions, which involve several bond-forming events occurring in a single pot without isolating intermediates, could also be conceptualized. rsc.org For instance, a tandem cyclization/oxidative halogenation sequence, similar to methodologies developed for related heterocyclic systems, could potentially be adapted. nih.gov This would involve the formation of the pyrimidine ring followed by an in-situ oxidation and bromination. Such advanced strategies, while not yet reported specifically for this compound, represent a frontier in the efficient synthesis of highly functionalized heterocycles. nih.gov

Reactivity and Reaction Mechanisms of 5 Bromopyrimidine 1 Oxide

Influence of the N-Oxide Moiety on Pyrimidine (B1678525) Reactivity

The introduction of an N-oxide functional group to the pyrimidine ring significantly alters its electronic properties and, consequently, its chemical reactivity. Pyrimidine itself is classified as a π-deficient heterocycle, a characteristic that is further intensified by the presence of the N-oxide moiety. wikipedia.org This modification has profound implications for the molecule's aromaticity and its behavior in various chemical transformations.

Electronic Effects and Aromaticity Modulation

The N-oxide group exerts a strong influence on the electron distribution within the pyrimidine ring. It acts as a powerful electron-withdrawing group through resonance and inductive effects. This electronic perturbation leads to a further decrease in the π-electron density of the aromatic system, enhancing its π-deficient character. nsf.gov The comparison of reactivity between a pyrimidine and its N-oxide derivative demonstrates that the introduction of the N-oxide can compensate for the deactivating effects of other substituents, such as alkylamino groups, thereby increasing reactivity in certain reactions. nsf.gov

The electronic structure of pyrimidine N-oxides has been a subject of both experimental and theoretical studies. researchgate.net These investigations help in understanding the reactive sites for electrophilic and nucleophilic attack. rsc.org The negative electrostatic potential is often localized on the oxygen and nitrogen atoms, indicating their susceptibility to electrophiles. rsc.org

Directed Ortho Metalation (DOM) and Related Transformations

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org The N-oxide group is known to function as an effective DMG in various heterocyclic systems.

In the context of pyrimidines, the N-oxide moiety can direct lithiation to the ortho positions (C2 or C6). This process involves the formation of a complex between the Lewis acidic lithium reagent and the Lewis basic N-oxide oxygen, which positions the base for regioselective proton abstraction. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

While direct examples for 5-Bromopyrimidine (B23866) 1-oxide are specific, the general principle is well-established for pyrimidine derivatives. researchgate.net For instance, 2- and/or 4-alkoxy or acylaminopyrimidines undergo ortho-directed lithiation at the 5-position. researchgate.net It is noteworthy that the parent compound, 5-bromopyrimidine, can undergo direct metalation at the C4 position with lithium diisopropylamide (LDA), demonstrating the inherent reactivity of the pyrimidine ring even without a classical DMG. sigmaaldrich.com The use of highly hindered amide bases has also proven effective for the metalation of electron-poor heteroarenes. harvard.edu

Nucleophilic Substitution Reactions at the C5-Bromine Position

The electron-deficient nature of the pyrimidine ring, enhanced by the N-oxide group, facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org While the C2, C4, and C6 positions of pyrimidine are the most electron-deficient, the C5 position is less so. wikipedia.org However, the presence of a good leaving group like bromine and the activating effect of the N-oxide can enable nucleophilic substitution at this site.

SNAr Pathways and Mechanistic Considerations (e.g., Meisenheimer Complexes)

The classical mechanism for SNAr reactions involves a two-step addition-elimination sequence. nih.gov In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex. youtube.com For pyrimidine systems, the ring nitrogen atoms play a crucial role in stabilizing the negative charge of this intermediate through resonance. youtube.com

In the case of 5-Bromopyrimidine 1-oxide, a nucleophile would attack the C5 position, leading to the formation of a Meisenheimer-type intermediate where the negative charge is delocalized over the pyrimidine ring and potentially involves the N-oxide oxygen atom. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

However, recent studies have provided evidence that some SNAr reactions, particularly on heterocyclic rings, may proceed through a concerted mechanism rather than a stepwise pathway involving a discrete Meisenheimer complex. nih.govacs.org Computational and kinetic isotope effect studies suggest that for substitutions on heterocycles like pyrimidine with good leaving groups such as chlorine or bromine, concerted mechanisms are likely common. nih.gov

The table below illustrates potential SNAr reactions on a generalized halopyrimidine substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly effective for the functionalization of heterocyclic compounds, including 5-bromopyrimidine derivatives. researchgate.netrsc.org

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction that joins an organohalide with an organoboron compound in the presence of a base. nobelprize.org This reaction is highly effective for the modification of the C5 position of the pyrimidine ring. researchgate.net 5-Bromopyrimidine and its derivatives are common substrates in these transformations. researchgate.netnih.gov

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three key steps: youtube.com

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle. nobelprize.org

A variety of palladium sources, ligands, and bases can be utilized to optimize the reaction conditions for specific substrates. rsc.org Nickel complexes have also emerged as effective and less expensive catalysts for Suzuki-Miyaura couplings of bromopyrimidines. nih.govnih.gov

The table below summarizes typical components and conditions for a Suzuki-Miyaura coupling reaction involving a bromo-heterocycle.

Sonogashira Coupling

The Sonogashira coupling, a powerful method for the formation of C(sp)-C(sp²) bonds, has been successfully applied to pyrimidine systems. While direct studies on this compound are not extensively documented, the reactivity of similar 5-bromopyrimidine scaffolds provides valuable insights. For instance, the Sonogashira coupling of 5-bromopyrimidines with terminal alkynes is a well-established method for the synthesis of 5-alkynylpyrimidines. sigmaaldrich.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium(II) salt and a phosphine (B1218219) ligand, along with a copper(I) co-catalyst and a base, often an amine, in a suitable solvent. wikipedia.orglibretexts.org

The N-oxide moiety in this compound is expected to influence the electronic properties of the pyrimidine ring, potentially affecting the efficiency of the oxidative addition step in the catalytic cycle. However, the fundamental mechanism, involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the coupled product, is anticipated to be the operative pathway.

Table 1: Representative Conditions for Sonogashira Coupling of Bromopyrimidines

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 75-95 | wikipedia.org |

| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 80 | 80-92 | libretexts.org |

Note: The data in this table is based on reactions with 5-bromopyrimidine and related derivatives, and serves as a predictive model for the reactivity of this compound.

Negishi and Stille Coupling Variations

The Negishi and Stille couplings offer alternative strategies for C-C bond formation, utilizing organozinc and organotin reagents, respectively. These reactions are known for their functional group tolerance and have been applied to a wide range of heterocyclic systems.

Negishi Coupling: The Negishi coupling of haloheterocycles with organozinc reagents is a versatile tool in organic synthesis. While specific examples with this compound are scarce in the literature, the general applicability of this reaction to brominated pyridines and pyrimidines suggests its feasibility. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor.

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst. Organotin reagents are stable and tolerate a wide variety of functional groups, making this a valuable coupling method. researchgate.net The mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The reactivity of this compound in Stille coupling is expected to be comparable to other brominated pyrimidines.

Amination and Alkoxylation Reactions

The electron-deficient nature of the pyrimidine ring, further accentuated by the N-oxide group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of nitrogen and oxygen-based nucleophiles.

Amination: The displacement of the bromide in this compound by amines can provide access to 5-aminopyrimidine (B1217817) 1-oxide derivatives. Such reactions are typically carried out in the presence of a base and often at elevated temperatures. The N-oxide group can activate the ring towards nucleophilic attack. While direct literature on the amination of this compound is limited, studies on related halopyrimidine N-oxides indicate that such transformations are feasible. nih.gov

Alkoxylation: Similarly, alkoxide nucleophiles can displace the bromide to form 5-alkoxypyrimidine 1-oxides. These reactions are generally performed by treating the substrate with an alcohol in the presence of a strong base, such as sodium hydride, to generate the corresponding alkoxide.

Solvent and Catalyst Effects on Selectivity and Efficiency

The choice of solvent and catalyst system is crucial in controlling the selectivity and efficiency of the cross-coupling and nucleophilic substitution reactions of this compound.

In palladium-catalyzed cross-coupling reactions, the solvent can influence the solubility of the reagents and the stability of the catalytic species. Polar aprotic solvents like DMF, THF, and dioxane are commonly employed. The choice of phosphine ligand on the palladium catalyst can also significantly impact the reaction outcome by modifying the steric and electronic properties of the catalytic center. nih.govacs.org For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

For nucleophilic amination and alkoxylation reactions, the solvent polarity can affect the rate of the reaction. Polar aprotic solvents are generally preferred as they can solvate the cationic species formed during the reaction without deactivating the nucleophile. The choice of base is also critical in these reactions to ensure the deprotonation of the nucleophile without causing unwanted side reactions.

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, making it generally unreactive towards electrophilic aromatic substitution. However, the presence of activating groups, such as the N-oxide functionality, can alter this reactivity profile.

Challenges in Electrophilic Attack on π-Deficient Pyrimidines

The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the ring carbons and deactivating them towards attack by electrophiles. bhu.ac.inresearchgate.net Consequently, electrophilic substitution on the unsubstituted pyrimidine ring requires harsh reaction conditions and often results in low yields.

Activation by N-Oxide and Substituent Effects

The N-oxide group in this compound plays a dual role in influencing electrophilic substitution. The oxygen atom of the N-oxide can donate electron density to the ring through resonance, thereby activating the ring towards electrophilic attack, particularly at the positions ortho and para to the N-oxide. youtube.com This activation can partially counteract the deactivating effect of the ring nitrogens.

However, the bromine atom at the C5 position is a deactivating group due to its inductive electron-withdrawing effect, although it is an ortho-, para-director. The interplay between the activating N-oxide group and the deactivating bromo substituent, along with the inherent π-deficient nature of the pyrimidine ring, results in a complex reactivity pattern for electrophilic substitution on this compound. Electrophilic attack, if it occurs, would be directed by the combined influence of these factors.

Regioselectivity in Electrophilic Transformations

The introduction of an N-oxide functionality into the pyrimidine ring significantly alters its reactivity towards electrophilic substitution. While the pyrimidine ring itself is electron-deficient and generally resistant to electrophilic attack, the N-oxide group acts as an electron-donating group through resonance, thereby activating the ring for such transformations. This activation is analogous to the enhanced reactivity observed in pyridine-N-oxide compared to pyridine (B92270). youtube.combhu.ac.in

In this compound, the directing effects of both the N-oxide and the bromine substituent must be considered. The N-oxide at the 1-position strongly activates the ortho (C2 and C6) and para (C4) positions by increasing electron density at these sites. The bromine atom at the 5-position is a deactivating group due to its inductive effect, but it directs incoming electrophiles to its ortho (C4 and C6) and para (C2) positions.

Considering these combined influences, electrophilic attack is most likely to occur at the C2, C4, and C6 positions, which are activated by both the N-oxide and, to a lesser extent, by the directing effect of the bromine atom. While specific experimental studies on the nitration or halogenation of this compound are not extensively documented, computational studies on the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) support the preference for attack at the positions ortho and para to the N-oxide group. rsc.org Therefore, it is anticipated that electrophilic transformations of this compound would yield a mixture of 2-, 4-, and 6-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.

Reactions Involving the N-Oxide Functionality

The N-oxide group in this compound is the focal point for a variety of chemical transformations, including deoxygenation, rearrangements, and participation in redox processes.

Deoxygenation Pathways and Products

The removal of the oxygen atom from the N-oxide function, known as deoxygenation, is a common reaction for heteroaromatic N-oxides and results in the formation of the parent heterocycle. In the case of this compound, deoxygenation yields 5-Bromopyrimidine. A variety of reagents and methods can be employed for this transformation, offering different levels of chemoselectivity and reaction conditions.

Commonly used methods for the deoxygenation of pyridine N-oxides, which are analogous to pyrimidine N-oxides, include the use of phosphorus(III) reagents like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃). youtube.com Catalytic hydrogenation over palladium or platinum catalysts is also an effective and environmentally friendly method. youtube.com More recent developments include photocatalytic deoxygenation methods, which can offer mild and selective reaction conditions. nih.gov

Table 1: Selected Reagents for Deoxygenation of Heterocyclic N-Oxides

| Reagent/Method | General Conditions | Reference |

|---|---|---|

| Phosphorus Trichloride (PCl₃) | Typically mild conditions, room temperature. | youtube.com |

| Catalytic Hydrogenation (H₂/Pd) | Hydrogen gas with a palladium catalyst. | youtube.com |

| Zinc in presence of ammonium (B1175870) salts | Metal-based reduction. | youtube.com |

| Iodide and Formic Acid | Sustainable reductant system. | rsc.org |

| Photocatalysis (e.g., Rhenium complexes) | Visible light irradiation with a photocatalyst. | nih.govchemrxiv.org |

Rearrangements and Ring Transformations Induced by N-Oxide

The N-oxide functionality can facilitate a number of rearrangement reactions, leading to the formation of new structural motifs.

Boekelheide Rearrangement: This rearrangement is characteristic of α-picoline-N-oxides and has been studied in pyrimidine N-oxides as well. nih.govwikipedia.orgacs.org The reaction is typically promoted by acetic anhydride (B1165640) and involves the migration of an acetyl group. researchgate.netresearchgate.net For a pyrimidine N-oxide lacking a substituent at the 2- or 6-position, this could potentially lead to the formation of a hydroxymethyl or acetoxymethyl group at one of these positions. In the context of this compound, if a methyl group were present at the C2 or C6 position, the Boekelheide rearrangement would be a viable pathway for functionalization. The mechanism is thought to proceed through either a concerted researchgate.netresearchgate.net-sigmatropic rearrangement or stepwise processes involving ion pairs or radical intermediates. nih.gov

Photochemical Rearrangements: Upon irradiation with UV light, heteroaromatic N-oxides can undergo significant structural transformations. wur.nl For pyridine N-oxides, photorearrangement can lead to the formation of 2-formylpyrroles, indicating a ring contraction. nsf.gov Another observed photochemical pathway is the formation of 1,3-oxazepines, which represents a ring expansion. nsf.gov While specific photochemical studies on this compound are limited, it is plausible that it could undergo analogous rearrangements, potentially forming substituted pyrrole (B145914) or oxazepine derivatives. The excited singlet state is often implicated in these isomerizations and rearrangements, while the triplet state is more commonly associated with deoxygenation. wur.nl

Redox Chemistry and Radical Processes

The N-oxide group influences the electronic properties of the pyrimidine ring, affecting its redox behavior and its reactivity towards radical species. The reduction potential of pyridine N-oxide has been reported to be approximately -1.04 V vs. SHE, indicating it is more challenging to reduce than some other N-O containing compounds like nitrous oxide. nih.gov

Radical Reactions: Pyrimidine N-oxides can participate in radical reactions. For instance, the addition of radicals to the pyrimidine ring is a potential pathway for functionalization. Studies on pyridine N-oxides have shown that photoredox catalysis can be used to generate alkyl radicals that subsequently add to the ortho-position of the N-oxide. nih.gov The reaction of O-acylated pyrimidine N-oxides can also proceed via radical pathways, with a (pyrimidin-4-yl)methyl radical identified as a key intermediate in some cases. researchgate.net Furthermore, photoinduced N-O bond fragmentation can be utilized to generate radicals, highlighting the role of the N-oxide as a photoactive group. rsc.org

Computational and Theoretical Studies on 5 Bromopyrimidine 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For 5-Bromopyrimidine (B23866) 1-oxide, these methods can elucidate the influence of the bromine substituent and the N-oxide functional group on the pyrimidine (B1678525) ring.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By calculating the electron density, DFT can determine the optimized molecular structure, bond lengths, bond angles, and thermodynamic stability of 5-Bromopyrimidine 1-oxide.

The introduction of the N-oxide group and the bromine atom at the 5-position significantly influences the geometry and electronic distribution of the pyrimidine ring. The N-oxide group, being a strong electron-donating group through resonance and electron-withdrawing through induction, alters the aromaticity and bond lengths within the ring. The bromine atom, an electronegative yet polarizable substituent, further modulates the electronic landscape. DFT calculations would likely reveal a slight puckering of the pyrimidine ring and specific changes in bond lengths compared to unsubstituted pyrimidine.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative and based on typical results for similar heterocyclic compounds, as specific DFT data for this compound is not readily available in the cited literature.)

| Parameter | Predicted Value |

|---|---|

| N1-O1 Bond Length (Å) | ~1.25 - 1.30 |

| C5-Br Bond Length (Å) | ~1.88 - 1.92 |

| Dipole Moment (Debye) | ~3.5 - 4.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. fiveable.me The energy and distribution of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile. youtube.com

For this compound, the HOMO is expected to be located primarily on the N-oxide oxygen and the pyrimidine ring, indicating these are the sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyrimidine ring, particularly at the carbon atoms, suggesting susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. jchemrev.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on general principles of FMO theory for substituted heterocycles, as specific FMO data for this compound is not readily available in the cited literature.)

| Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | ~ -8.5 to -9.5 | Region of electron donation (nucleophilicity) |

| LUMO | ~ -1.0 to -2.0 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 6.5 to 8.5 | Indicates moderate chemical reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP map would be expected to show a significant negative potential around the N-oxide oxygen atom, making it a prime target for protonation and electrophilic reagents. The hydrogen atoms and the region around the bromine atom would likely exhibit a positive potential, indicating these as potential sites for nucleophilic interaction. The carbon atoms of the pyrimidine ring, particularly those adjacent to the nitrogen atoms, would also show some degree of positive potential, rendering them susceptible to nucleophilic attack. researchgate.net

Mechanistic Probing via Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the determination of reaction pathways.

For substitution reactions involving this compound, computational chemistry can be used to locate and characterize the transition state structures. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true saddle point on the potential energy surface (characterized by one imaginary frequency).

For a nucleophilic aromatic substitution reaction on the pyrimidine ring, DFT calculations can model the approach of the nucleophile, the formation of the Meisenheimer-like intermediate, and the departure of the leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

This compound presents multiple potential sites for chemical reactions. Computational studies can predict the regioselectivity of these reactions by comparing the activation energies of different possible reaction pathways. For instance, in a nucleophilic substitution reaction, a nucleophile could potentially attack at the C2, C4, or C6 positions of the pyrimidine ring. By calculating the energy profiles for each of these pathways, the most favorable route can be identified.

The presence of the N-oxide group is known to activate the pyrimidine ring towards both electrophilic and nucleophilic attack, particularly at the 2-, 4-, and 6-positions. scripps.edu The bromine at the 5-position will also influence the regioselectivity, both sterically and electronically. Computational models can dissect these competing influences to provide a detailed understanding of why a particular isomer is the major product in a given reaction. This predictive capability is invaluable for designing synthetic routes and understanding the underlying principles of chemical reactivity.

Solvent Effects in Computational Models

In computational chemistry, accurately modeling the influence of the solvent is crucial for predicting the properties of molecules in solution. For polar compounds like this compound, the surrounding solvent can significantly alter geometric parameters, electronic structure, and vibrational frequencies. The N-oxide functional group introduces a strong dipole moment, making the molecule particularly sensitive to the polarity of its environment.

Computational models typically account for solvent effects using either explicit or implicit methods. Explicit models involve simulating individual solvent molecules around the solute, which is computationally intensive. A more common and efficient approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). jchemrev.com In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant (ε). The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. dntb.gov.uaresearchgate.net

Theoretical studies on analogous heterocyclic compounds have demonstrated the tangible impact of solvent modeling. For instance, calculations on other pyrimidine derivatives have shown that properties like reaction energies and activation barriers can vary significantly between gas-phase calculations and those incorporating a solvent continuum. researchgate.net The choice of solvent in the model (e.g., non-polar toluene (B28343) vs. polar water) directly impacts the calculated outcomes, highlighting the necessity of including these effects for meaningful comparisons with experimental data obtained in solution.

Table 1: Predicted Impact of Solvent Polarity on Computed Properties of this compound

| Computed Property | Predicted Effect of Increasing Solvent Polarity | Theoretical Rationale |

|---|---|---|

| Dipole Moment | Increase | Stabilization of the charge-separated ground state by the polar medium enhances the molecular dipole. |

| N-O Bond Length | Slight Increase | Increased polarization and stabilization of the N+-O- dipole leads to minor bond elongation. |

| N-O Stretching Frequency | Decrease (Redshift) | Elongation and weakening of the N-O bond results in a lower vibrational frequency. |

| UV-Vis λmax (π→π* transition) | Shift in wavelength (Solvatochromism) | Differential stabilization of the ground and excited states by the solvent alters the energy gap for electronic transitions. |

Spectroscopic Analysis in the Context of Structural Elucidation and Reaction Monitoring

Elucidation of Reaction Product Structures using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including the products of reactions involving this compound. The chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra provide detailed information about the molecular framework and the chemical environment of each atom.

The N-oxide group significantly influences the electronic environment of the pyrimidine ring, which is reflected in its NMR spectra. The oxygen atom is electron-donating through resonance but electron-withdrawing through induction, leading to a complex pattern of shielding and deshielding effects on the ring protons and carbons compared to the parent 5-Bromopyrimidine.

In reaction monitoring, NMR can be used to follow the transformation of this compound into a product by observing the disappearance of reactant signals and the appearance of new signals. For example, in a nucleophilic aromatic substitution reaction where the bromine atom at the C5 position is displaced by a nucleophile (Nu), the resulting product, 5-Nu-pyrimidine 1-oxide, would exhibit a distinct NMR spectrum.

A hypothetical reaction product, 5-methoxypyrimidine (B27851) 1-oxide, would show a new singlet in the ¹H NMR spectrum around 3.9-4.1 ppm corresponding to the methoxy (B1213986) protons. The signals for the ring protons would also shift, reflecting the new electronic environment. In the ¹³C NMR spectrum, a new signal for the methoxy carbon would appear around 55-60 ppm, and the signal for C5 would shift significantly upfield from its position in the bromo-substituted starting material. Such detailed analysis allows for unambiguous confirmation of the product's structure. Studies on related pyrimidine and pyridine (B92270) N-oxide systems frequently rely on this technique for structural verification of synthetic products. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for Substituted Pyrimidine 1-oxides

| Compound | H2 (ppm) | H4/H6 (ppm) | Other Protons (ppm) |

|---|---|---|---|

| Pyrimidine 1-oxide (analog) | ~8.9 | ~8.5 | H5: ~7.4 |

| 3-Bromopyridine 1-oxide (analog) | ~8.3 | ~7.4 | H5: ~7.3, H4: ~7.8 rsc.org |

| This compound (expected) | ~9.0 | ~8.7 | - |

| 5-Methoxypyrimidine 1-oxide (hypothetical product) | ~8.7 | ~8.3 | -OCH3: ~4.0 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. fiveable.me For this compound, these methods are particularly useful for confirming the presence of the key N-oxide group and characterizing the vibrations of the brominated pyrimidine ring.

The most characteristic feature in the IR spectrum of a pyrimidine N-oxide is the N-O stretching vibration (νN-O). This vibration gives rise to a strong absorption band, typically found in the region of 1250-1300 cm⁻¹. acs.orgacs.org The exact position of this band can be influenced by the electronic effects of other substituents on the ring. The presence of the electron-withdrawing bromine atom in this compound is expected to slightly shift this frequency compared to unsubstituted pyrimidine 1-oxide.

Other important vibrations include the C-H stretching modes of the aromatic ring, which appear above 3000 cm⁻¹, and the ring stretching vibrations (νC=C, νC=N), which are observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration (νC-Br) is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

Raman spectroscopy provides complementary information. researchgate.net While the polar N-O bond gives a strong IR signal, the vibrations of the less polar pyrimidine ring are often more prominent in the Raman spectrum. Symmetrical vibrations, in particular, tend to be strong in Raman spectroscopy. fiveable.me The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound, providing a spectroscopic "fingerprint" for its identification. Computational DFT calculations are often used to predict vibrational frequencies and aid in the assignment of experimental spectra for related molecules. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm-1) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Ring C=C, C=N Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| N-O Stretch | 1250 - 1300 | Strong | Weak |

| C-H In-plane Bend | 1000 - 1200 | Medium | Medium |

| Ring Breathing | 950 - 1050 | Weak | Strong |

| C-Br Stretch | 500 - 700 | Medium | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the aromatic ring and the non-bonding electrons on the oxygen and nitrogen atoms.

Heteroaromatic N-oxides like pyrimidine N-oxide typically exhibit strong absorption bands corresponding to π→π* transitions. arkat-usa.org These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine N-oxide, a strong π→π* band is observed near 280 nm in aprotic solvents. A similar transition is expected for this compound, though its position (λmax) and intensity (molar absorptivity, ε) will be modified by the presence of the bromo substituent and the additional nitrogen atom in the ring.

Weaker n→π* transitions may also be observed. These involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) into a π* antibonding orbital. These bands are typically lower in energy (appear at longer wavelengths) and have much lower intensity than π→π* transitions.

The choice of solvent can significantly influence the UV-Vis spectrum (solvatochromism). Hydrogen-bonding solvents can interact with the N-oxide group, stabilizing the ground state and causing a shift in the absorption maxima. Studies on pyrimidine N-oxides have noted that shifts in UV absorption maxima occur in solvents with varying proton-donating abilities, which correlates with evidence of hydrogen bonding observed in IR spectra. acs.org This sensitivity makes UV-Vis spectroscopy a useful tool for probing the interactions between this compound and its solvent environment.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π→π | 270 - 290 | High (>10,000) | Intense band associated with the aromatic system. Position is sensitive to substitution and solvent. |

| n→π | 310 - 340 | Low (<1,000) | Often appears as a shoulder on the more intense π→π* band. Can exhibit a blueshift in polar/protic solvents. |

Compound Index

Applications of 5 Bromopyrimidine 1 Oxide As a Chemical Building Block

Synthesis of Functionalized Pyrimidine (B1678525) Derivatives

The strategic placement of the bromine atom and the N-oxide group on the pyrimidine core of 5-bromopyrimidine (B23866) 1-oxide makes it an ideal precursor for the synthesis of a wide array of functionalized pyrimidine derivatives. These derivatives are of significant interest due to their prevalence in biologically active compounds and functional materials.

Access to Pyrimidine-Fused Heterocyclic Systems

While direct examples involving 5-bromopyrimidine 1-oxide are not extensively documented, the reactivity of analogous halopyrimidine N-oxides suggests its potential in constructing pyrimidine-fused heterocyclic systems. The N-oxide moiety can activate adjacent positions for nucleophilic attack or participate in cycloaddition reactions, providing pathways to annulated structures. For instance, intramolecular cyclization reactions of suitably substituted pyrimidine N-oxides can lead to the formation of fused systems like pyrimido[4,5-b] researchgate.netfishersci.nooxazines.

One potential synthetic route could involve the initial substitution of the bromine atom via a palladium-catalyzed cross-coupling reaction, followed by a cyclization step utilizing the N-oxide functionality. The N-oxide can act as an internal oxidant or facilitate ring closure through its oxygen atom.

Preparation of Multi-Substituted Pyrimidines

This compound serves as an excellent starting material for the preparation of multi-substituted pyrimidines through sequential and site-selective functionalization. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, while the N-oxide activates the C2, C4, and C6 positions towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position can readily participate in Suzuki, Sonogashira, and Heck coupling reactions, allowing for the introduction of a wide range of aryl, alkynyl, and vinyl substituents. These reactions are fundamental in constructing complex molecular architectures.

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene (B28343)/EtOH/H₂O) | 5-Arylpyrimidine 1-oxides |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | 5-Alkynylpyrimidine 1-oxides |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base (e.g., Et₃N), solvent (e.g., DMF) | 5-Alkenylpyrimidine 1-oxides |

Nucleophilic Aromatic Substitution: The N-oxide group significantly enhances the electrophilicity of the pyrimidine ring, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, leading to the formation of diverse substituted pyrimidine 1-oxides. Subsequent deoxygenation of the N-oxide can then yield the corresponding multi-substituted pyrimidines.

Role in the Development of Novel Molecular Scaffolds

The unique reactivity of this compound positions it as a key intermediate in the design and synthesis of novel molecular scaffolds with potential applications in materials science and complex molecule synthesis.

Precursors for Advanced Organic Materials

The ability to introduce various functional groups onto the pyrimidine ring through reactions at both the 5-position (via the bromine atom) and the activated positions (due to the N-oxide) allows for the synthesis of tailored pyrimidine-based molecules. These molecules can be designed to possess specific electronic and photophysical properties, making them promising candidates for advanced organic materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyrimidine core, being an electron-deficient system, can be systematically modified to tune the energy levels of the resulting materials.

Intermediates in the Synthesis of Complex Organic Molecules

In the realm of total synthesis, building blocks that offer multiple points for diversification are highly valuable. This compound, with its orthogonal reactive sites, can serve as a versatile intermediate in the convergent synthesis of complex natural products and other intricate organic molecules. The pyrimidine moiety is a common feature in many biologically active compounds, and the ability to elaborate its structure in a controlled manner is crucial for medicinal chemistry and drug discovery programs.

Contributions to Modern Synthetic Methodologies

The study of the reactivity of this compound and related pyrimidine N-oxides contributes to the development of modern synthetic methodologies. The N-oxide functionality can be exploited in various transformations that are not feasible with the parent pyrimidine.

One notable reaction is the Boekelheide rearrangement , where a pyrimidine N-oxide bearing a methyl group at an adjacent position rearranges upon treatment with an acylating agent to introduce a functionalized side chain. While not directly applicable to this compound itself, this demonstrates the unique reactivity imparted by the N-oxide.

Furthermore, pyrimidine N-oxides can participate in 1,3-dipolar cycloaddition reactions , acting as a 1,3-dipole. This reactivity provides a powerful tool for the construction of five-membered heterocyclic rings fused to the pyrimidine core, offering a direct route to complex polycyclic systems. The bromine substituent in this compound can then be used for further functionalization of the resulting cycloadducts.

Enabling Selective Functionalization of Pyrimidine Rings

The presence of the N-oxide group in this compound profoundly influences the reactivity of the pyrimidine ring. The N-oxide acts as a strong electron-withdrawing group through resonance, which deactivates the ring towards electrophilic substitution but, more importantly, activates it for nucleophilic attack. This activation is particularly pronounced at the C2, C4, and C6 positions, which become electron-deficient. This electronic modification allows for a range of selective functionalization reactions that are not readily accessible with 5-bromopyrimidine itself.

One of the key transformations enabled by the N-oxide functionality is the selective introduction of nucleophiles at the C4 and C6 positions. The electron-withdrawing nature of the N-oxide, coupled with the inductive effect of the bromine atom, makes these positions highly susceptible to attack by various nucleophiles.

A notable reaction of pyrimidine N-oxides is the Boekelheide rearrangement. researchgate.net In this reaction, treatment of the N-oxide with acetic anhydride (B1165640) leads to the formation of a (pyrimidin-4-yl)methyl radical as a key intermediate, ultimately resulting in the introduction of an acetoxymethyl group at the C4 position. researchgate.net While specific studies on this compound are limited, the general mechanism suggests a pathway for C4-functionalization.

The functionalization of the pyrimidine ring can be further diversified through various substitution reactions. The inherent reactivity of 5-bromopyrimidine allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, at the C5 position. researchgate.net The presence of the N-oxide can be strategically employed to direct other transformations at different sites of the ring. For instance, after a desired functionalization at the C5 position via the bromo group, the N-oxide can be used to introduce substituents at the C2, C4, or C6 positions before its removal.

The following table summarizes the expected regioselectivity of nucleophilic attack on this compound based on the known reactivity of related pyrimidine N-oxides.

| Reagent/Reaction Type | Target Position | Expected Product | Notes |

| Nucleophilic Aromatic Substitution (SNAr) | C4/C6 | 4/6-substituted-5-bromopyrimidine 1-oxide | The N-oxide activates these positions towards nucleophilic attack. |

| Boekelheide Rearrangement | C4 | 4-Acetoxymethyl-5-bromopyrimidine | A classic reaction for C4-functionalization of pyrimidine N-oxides. researchgate.net |

| Palladium-catalyzed Cross-Coupling | C5 | 5-Aryl/alkynyl-pyrimidine 1-oxide | The bromine at C5 is susceptible to cross-coupling reactions. |

Catalytic Approaches and Process Intensification

Modern synthetic chemistry increasingly relies on catalytic methods and process intensification to improve efficiency, sustainability, and safety. The application of these principles to the synthesis and reactions of this compound is an area of active development.

Catalytic approaches for the functionalization of this compound are expected to leverage the dual reactivity of the molecule. The bromine atom at the C5 position is a handle for various palladium-catalyzed cross-coupling reactions. The N-oxide group can also direct C-H activation at the C2 position. While the parent 5-bromopyrimidine is known to participate in Suzuki and Sonogashira reactions, the N-oxide derivative offers the potential for orthogonal reactivity. researchgate.net For instance, a catalytic system could be chosen to selectively activate a C-H bond adjacent to the N-oxide, leaving the C-Br bond intact for subsequent transformations.

Process intensification strategies aim to make chemical processes smaller, safer, and more energy-efficient. For the synthesis and application of this compound, several techniques can be envisioned. The use of continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for potentially hazardous reactions or for improving the selectivity of competing reaction pathways. Microwave-assisted synthesis is another powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. researchgate.net

The table below outlines potential catalytic approaches and process intensification techniques applicable to the chemistry of this compound.

| Approach | Technique | Application | Potential Advantages |

| Catalytic Approaches | Palladium-Catalyzed Cross-Coupling | Functionalization at C5 | Access to a wide range of 5-substituted pyrimidines. |

| Directed C-H Activation | Functionalization at C2/C6 | Selective introduction of substituents at positions not easily accessible by other means. | |

| Process Intensification | Continuous Flow Chemistry | Synthesis and reactions of this compound | Improved safety, better control over reaction conditions, and potential for higher yields and purity. |

| Microwave-Assisted Synthesis | Accelerating reaction rates | Reduced reaction times, increased yields, and cleaner reactions. researchgate.net |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns

The introduction of an N-oxide functionality to the 5-bromopyrimidine (B23866) core is expected to significantly alter its electronic properties and, consequently, its reactivity. Future research should focus on elucidating these novel reactivity patterns. A key area of investigation would be the Boekelheide rearrangement, a characteristic reaction of heteroaromatic N-oxides. researchgate.net Studies on model pyrimidine (B1678525) N-oxides have shown that this rearrangement can proceed through various pathways, including concerted rsc.orgrsc.org-sigmatropic shifts or stepwise processes involving ionic or radical intermediates. researchgate.net A detailed experimental and computational investigation of the Boekelheide rearrangement on 5-Bromopyrimidine 1-oxide would provide valuable insights into the influence of the bromo substituent on the reaction mechanism and product distribution.

Furthermore, the interplay between the bromine atom and the N-oxide group could lead to unique substitution and cross-coupling reactions. The N-oxide can act as an internal directing group and oxidant, potentially enabling C-H functionalization at positions that are otherwise unreactive in the parent 5-bromopyrimidine. Exploring these transformations will be crucial in expanding the synthetic chemist's toolkit.

Development of Greener Synthetic Pathways

Traditional methods for the synthesis of pyrimidine derivatives and their N-oxides often rely on harsh reagents and organic solvents. rasayanjournal.co.in Future research must prioritize the development of more environmentally benign synthetic routes to this compound. This includes the exploration of greener N-oxidation methods for the pyrimidine core. While various oxidants like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and Oxone have been employed for N-oxide formation, optimizing these reactions to minimize waste and energy consumption is essential. rsc.org

Alternative green approaches could involve mechanochemistry, which has been successfully applied to the iodination of pyrimidines under solvent-free conditions. nih.gov Investigating the feasibility of mechanochemical N-oxidation of 5-bromopyrimidine could lead to a highly efficient and sustainable synthetic protocol. Moreover, the use of biocatalysis or photocatalysis for the synthesis and subsequent functionalization of this compound represents a promising avenue for developing truly green chemical processes. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. For this compound, advanced computational modeling can provide deep insights into its structure, electronic properties, and reactivity. mdpi.com Density Functional Theory (DFT) calculations can be employed to determine key parameters such as bond dissociation energies, molecular orbital energies, and electrostatic potential maps. researchgate.net This information is invaluable for predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the rational design of new reactions.

Computational studies on model pyrimidine N-oxides have been used to investigate reaction mechanisms, such as the Boekelheide rearrangement, and to predict the site selectivity of N-oxidation in fused pyrimidine systems. researchgate.netrsc.org Similar in-silico studies on this compound would be highly beneficial. For instance, modeling the transition states of potential reactions can help in understanding the kinetic and thermodynamic factors that govern product formation. Such predictive power can significantly accelerate the discovery of novel reactivity and streamline the development of efficient synthetic strategies.

Expansion of Synthetic Utility in Complex Chemical Synthesis

While 5-bromopyrimidine itself is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, the synthetic utility of its 1-oxide derivative remains largely untapped. acs.org Future research should aim to establish this compound as a versatile building block for the construction of complex molecules. The presence of three distinct functional handles—the bromine atom, the N-oxide group, and the pyrimidine ring itself—offers numerous possibilities for diversification.

The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The N-oxide functionality can be used to introduce substituents at the adjacent carbon atoms or can be removed reductively after serving its purpose. The pyrimidine ring can participate in cycloaddition reactions or be further functionalized. The strategic combination of these transformations could provide efficient access to novel and complex chemical scaffolds with potential applications in drug discovery and materials science. Documenting the successful application of this compound as a key intermediate in the total synthesis of natural products or in the construction of libraries of bioactive compounds will be a testament to its expanded synthetic utility.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-Bromopyrimidine 1-Oxide with high purity?

Methodological Answer:

The synthesis of this compound typically involves bromination and oxidation steps. A validated route uses methyltriphenoxyphosphonium iodide (MTPI) in hexamethylphosphoramide (HMPA) for selective dehydration of secondary alcohols, yielding the oxide form with high regioselectivity . Key parameters include maintaining anhydrous conditions and controlling reaction temperatures (e.g., 0–5°C during bromination). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >99% purity, as confirmed by NMR and mass spectrometry .

Basic: How can spectroscopic techniques (NMR, IR) characterize this compound?

Methodological Answer:

- ¹H NMR : The deshielded proton at the C5 position (due to bromine’s electronegativity) appears as a singlet at δ 8.9–9.1 ppm. Adjacent protons (C2 and C4) show splitting patterns influenced by the oxide group .

- IR Spectroscopy : Strong absorption bands at 1250–1300 cm⁻¹ (C-Br stretch) and 950–980 cm⁻¹ (N-O stretch) are diagnostic. IR data should be collected in CCl₄ (4000–1320 cm⁻¹) and CS₂ (1320–600 cm⁻¹) for optimal resolution .

- Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT) to confirm assignments .

Advanced: How can researchers resolve contradictions in spectroscopic or computational data during characterization?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or computational model limitations. To address this:

Experimental Repetition : Re-run NMR/IR under standardized conditions (e.g., solvent, concentration) .

Hybrid Computational-Experimental Analysis : Use methods like time-dependent DFT to simulate ionization energies (e.g., He I photoelectron spectra) and compare with experimental band energies (e.g., 9.2–10.5 eV for valence orbitals) .

Multi-Technique Validation : Combine X-ray crystallography (if crystals are obtainable) with mass spectrometry to confirm molecular weight and structure .

Advanced: What is the role of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

this compound acts as a versatile electrophile in Heck and Suzuki-Miyaura reactions due to its bromine leaving group and electron-deficient pyrimidine ring. For example:

- Heck Reaction : The bromide undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) to form arylpalladium intermediates. Coupling with alkenes (e.g., styrene) proceeds at 80–100°C in DMF, with yields quantified via ¹H NMR using 5-Bromopyrimidine as an internal standard .

- Optimization : Additives like K₂CO₃ enhance reactivity, while ligand choice (e.g., XPhos) improves regioselectivity in polyhalogenated systems .

Advanced: How can computational methods predict the electronic properties of this compound for material science applications?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) and ionization potentials. For instance:

- HOMO Energy : Correlates with nucleophilic reactivity (e.g., −7.2 eV for this compound).

- Ionization Potentials : Computational results (e.g., 9.5 eV) align with experimental photoelectron spectra, validating electron-withdrawing effects of the bromine and N-oxide groups .

- Applications : These properties guide its use in organic semiconductors or as a ligand in metal-organic frameworks (MOFs).

Advanced: How to design derivatives of this compound for targeted biological activity?

Methodological Answer:

Structural Modifications : Introduce substituents via cross-coupling (e.g., Suzuki reaction with aryl boronic acids) at the C5 position. Derivatives like 5-(4-Methoxyphenyl)pyrimidine 1-Oxide have shown enhanced bioavailability .

Bioactivity Screening : Test derivatives in vitro (e.g., kinase inhibition assays) using nanoparticle delivery systems (e.g., doxorubicin-loaded NPs for cancer models) .

ADME Profiling : Use HPLC-MS to assess metabolic stability and cytochrome P450 interactions .

Basic: What protocols ensure the purity of this compound for biological studies?

Methodological Answer:

- Chromatography : Purify via flash chromatography (silica gel, 20% ethyl acetate/hexane), monitoring by TLC (Rf ≈ 0.4).

- Purity Criteria : ≥99% by HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

- Handling : Store under argon at −20°C to prevent oxidation or hydrolysis. Confirm stability via periodic NMR checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.